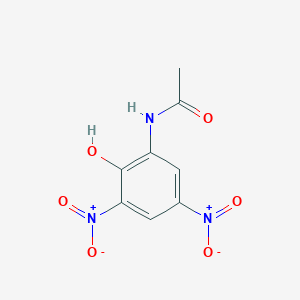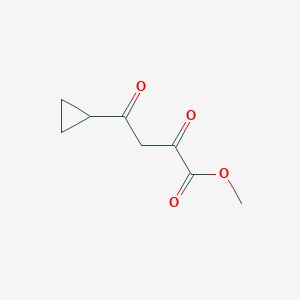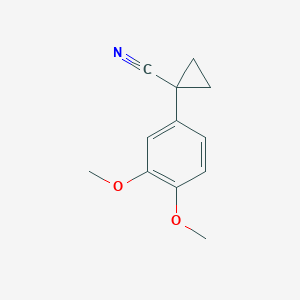
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Metolachlor OA” seems to be similar to the one you’re asking about . It is a monocarboxylic acid that is oxoacetic acid substituted by a (2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)amino group at position 2 . It is an aromatic amide, an ether, and a monocarboxylic acid .
Molecular Structure Analysis
The molecular structure of a similar compound, “Metolachlor OA”, has been analyzed . It has a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol . The structure of another similar compound, ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was optimized using DFT techniques .
Chemical Reactions Analysis
There are reports of enzyme-catalyzed reactions involving similar compounds . For example, a study reported the use of Cross-Linked Enzyme Aggregates (CLEAs) of Pseudomonas sp. lipase as a biocatalyst for the enantioselective resolution of (S)-N-(2-ethyl-6-methylphenyl) alanine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethanesulfonic acid”, have been analyzed . It has a molecular formula of C11H15NO4S, an average mass of 257.306 Da, and a monoisotopic mass of 257.072174 Da .
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are crucial in the biorenewable chemicals sector, serving as precursors for various industrial chemicals. Research on carboxylic acids, like hexanoic, octanoic, decanoic, and lauric acids, has demonstrated their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can damage the cell membrane and decrease microbial internal pH, affecting microbial resilience and industrial performance. Strategies to enhance microbial tolerance include modifying cell membrane properties and employing appropriate exporters (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Recovery via Liquid-Liquid Extraction (LLX)
The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is significant for producing bio-based plastics. Recent solvent developments for LLX of carboxylic acids include ionic liquids, amines, and organophosphorous extractants. These advancements aim at enhancing the economic feasibility and efficiency of carboxylic acid recovery processes, which is critical for sustainable and cost-effective production (Sprakel & Schuur, 2019).
Antioxidant Activity of Carboxylic Acid Derivatives
Carboxylic acid derivatives, such as cinnamic acid and its analogues, have been explored for their potential anticancer activities. These compounds, through various chemical modifications, have shown significant promise in medicinal research as antitumor agents. The versatility of the carboxylic acid functionality allows for the synthesis of a wide range of derivatives with potential therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biomass-Derived Carboxylic Acids for Drug Synthesis
Levulinic acid, a biomass-derived carboxylic acid, demonstrates the potential of carboxylic acids in drug synthesis and medical applications. It serves as a versatile precursor for synthesizing a variety of value-added chemicals. Levulinic acid's dual functionality offers flexibility in drug synthesis, highlighting its role in reducing drug synthesis costs and supporting cleaner reaction processes (Zhang et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-4-5-9(2)13(10)15-8-11(14(17)18)7-12(15)16/h4-6,11H,3,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGRWXDUVMFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404019 |
Source


|
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-54-4 |
Source


|
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)









